3-(4-Fluorobenzoyl)benzoic acid
Description
3-(4-Fluorobenzoyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoyl group substituted with a fluorine atom at the para-position of the benzene ring, attached to the meta-position of a benzoic acid backbone. For instance, the closely related 2-(4-fluorobenzoyl)benzoic acid (a positional isomer) has been used to synthesize europium(III) complexes, demonstrating strong fluorescence properties due to asymmetric coordination environments .
Properties
CAS No. |
159782-00-0 |
|---|---|
Molecular Formula |
C14H9FO3 |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
3-(4-fluorobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9FO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h1-8H,(H,17,18) |
InChI Key |
ZNQSGQLFBJOJPZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 4-Aryl Benzoic Acid Derivatives
*Calculated based on molecular formula C14H9FO3.
- Fluorine vs.
- Hydroxyl vs. Methoxy : Hydroxyl groups improve aqueous solubility but may reduce stability, while methoxy groups offer a balance of solubility and metabolic resistance.
Derivatives and Functional Group Modifications
- 3-(4-Fluorobenzoyl)propionic Acid : Replacing the benzoic acid with a propionic acid chain (C13H11FO3) reduces aromaticity, likely decreasing conjugation effects and altering biological activity compared to this compound .
- Methyl 3-(4-formylphenyl)benzoate : Introduction of an ester group (C15H12O3) shifts reactivity toward nucleophilic acyl substitution, useful in synthetic intermediates .
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